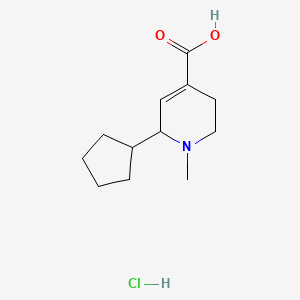
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a sulfamoylmethyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group can be introduced by reacting the morpholine derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group can be added through esterification using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the sulfamoylmethyl group.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and may include various substituted morpholine derivatives.
科学的研究の応用
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoylmethyl group can interact with active sites, while the morpholine ring provides structural stability.
類似化合物との比較
Similar Compounds
- Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
- Tert-butyl 3-(S)-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives that may lack this functional group.
特性
分子式 |
C10H20N2O5S |
|---|---|
分子量 |
280.34 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |
InChIキー |
XLJRPLOHASPHJI-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)



![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)


![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)

